molecular formula C15H31BrO2 B8635309 11-Bromo-1,1-diethoxyundecane CAS No. 816467-98-8

11-Bromo-1,1-diethoxyundecane

Cat. No.: B8635309
CAS No.: 816467-98-8
M. Wt: 323.31 g/mol
InChI Key: MZXFDYQAESWWEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Bromo-1,1-diethoxyundecane (hypothetical structure inferred from nomenclature) is a brominated alkane derivative with a bromine atom at the 11th carbon and two ethoxy (-OCH₂CH₃) groups at the 1st carbon. The ethoxy groups likely enhance solubility in organic solvents and alter reactivity compared to simpler bromoalkanes. This compound may serve as a precursor in organic synthesis, particularly in cross-coupling reactions or as a protected alcohol intermediate.

Properties

CAS No.

816467-98-8

Molecular Formula

C15H31BrO2

Molecular Weight

323.31 g/mol

IUPAC Name

11-bromo-1,1-diethoxyundecane

InChI

InChI=1S/C15H31BrO2/c1-3-17-15(18-4-2)13-11-9-7-5-6-8-10-12-14-16/h15H,3-14H2,1-2H3

InChI Key

MZXFDYQAESWWEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCCCCCCCCCBr)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of 11-Bromo-1,1-diethoxyundecane with analogous brominated undecane derivatives:

Compound Molecular Formula Molecular Weight Functional Groups Key References
This compound C₁₅H₃₁BrO₂ ~323.3 (calculated) Bromo (C11), Diethoxy (C1) -
1-Bromoundecane C₁₁H₂₃Br 235.204 Bromo (C1)
11-Bromo-1-undecene C₁₁H₂₁Br 233.193 Bromo (C11), Terminal alkene (C1)
11-Bromo-1-undecanol C₁₁H₂₃BrO 251.21 Bromo (C11), Hydroxyl (C1)
11-Bromo-1-(2,5-dihydroxyphenyl)-1-undecanone C₁₇H₂₅BrO₃ 357.28 Bromo (C11), Ketone, Phenolic groups

Key Observations :

  • This compound is heavier than simpler bromoalkanes due to the ethoxy groups. Its ether functionalities may reduce polarity compared to hydroxyl-containing analogues like 11-Bromo-1-undecanol.
  • The terminal alkene in 11-Bromo-1-undecene () introduces reactivity for polymerization or addition reactions, unlike the saturated backbone of the diethoxy compound.

Physical Properties

Boiling points, solubility, and phase behavior are critical for industrial applications:

Compound Boiling Point Melting Point Solubility References
This compound Not reported Not reported Likely soluble in organic solvents -
1-Bromoundecane 410.7–415 K 263.3 K Insoluble in water
11-Bromo-1-undecene Not reported Not reported Low water solubility
11-Bromo-1-undecanol Not reported Not reported Moderate polarity due to -OH

Key Observations :

  • 1-Bromoundecane () has a well-defined boiling point (~138–142°C), typical for linear bromoalkanes. The diethoxy derivative may have a higher boiling point due to increased molecular weight and ether oxygen interactions.
  • The hydroxyl group in 11-Bromo-1-undecanol enhances hydrogen bonding, likely making it more water-soluble than the diethoxy analogue.

Key Observations :

  • The diethoxy groups in This compound may protect the C1 position during reactions, directing substitution or elimination to the bromine at C11.
  • 11-Bromo-1-undecene is prioritized in electronics for polymer dielectrics (), whereas hydroxyl or ketone derivatives () are used in pharmaceuticals or nanotechnology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.